molecular formula C16H17N3O5S B2364048 N-(2-(N-(pyridin-2-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899740-44-4

N-(2-(N-(pyridin-2-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2364048
CAS No.: 899740-44-4
M. Wt: 363.39
InChI Key: DDPLDNIOLJTPFP-UHFFFAOYSA-N
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Description

N-(2-(N-(pyridin-2-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with the molecular formula C16H17N3O5S and a molecular weight of 363.39 g/mol. This compound features a benzo[d][1,3]dioxole core, which is a common structural motif in various bioactive molecules, and a sulfamoyl group, which is known for its role in medicinal chemistry.

Preparation Methods

The synthesis of N-(2-(N-(pyridin-2-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole core: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the sulfamoyl group: This step involves the reaction of the benzo[d][1,3]dioxole derivative with a sulfonamide precursor under suitable conditions.

    Attachment of the pyridin-2-ylmethyl group: This is typically done through nucleophilic substitution reactions, where the sulfamoyl intermediate reacts with pyridin-2-ylmethyl halides or similar reagents.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

N-(2-(N-(pyridin-2-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-2-ylmethyl group, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion .

Scientific Research Applications

N-(2-(N-(pyridin-2-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, particularly those involving inflammation and infection.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(N-(pyridin-2-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to inhibit enzymes involved in metabolic processes, while the benzo[d][1,3]dioxole core can interact with cellular receptors and proteins. These interactions can lead to the modulation of signaling pathways, ultimately resulting in the compound’s biological effects .

Comparison with Similar Compounds

N-(2-(N-(pyridin-2-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can be compared with other similar compounds, such as:

    N-(pyridin-2-ylmethyl)sulfonamides: These compounds share the sulfamoyl group but lack the benzo[d][1,3]dioxole core, resulting in different biological activities.

    Benzo[d][1,3]dioxole derivatives: These compounds have the benzo[d][1,3]dioxole core but may have different substituents, leading to variations in their chemical and biological properties.

    Pyridin-2-ylmethyl derivatives: These compounds contain the pyridin-2-ylmethyl group but differ in other structural aspects, affecting their overall activity and applications.

The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-(pyridin-2-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c20-16(12-4-5-14-15(9-12)24-11-23-14)18-7-8-25(21,22)19-10-13-3-1-2-6-17-13/h1-6,9,19H,7-8,10-11H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPLDNIOLJTPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCS(=O)(=O)NCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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